3-(Dimethylamino)pyridine-4-carbonitrile
Overview
Description
3-(Dimethylamino)pyridine-4-carbonitrile is a chemical compound with the CAS Number: 45865-67-6 . It has a molecular weight of 147.18 and its IUPAC name is 3-(dimethylamino)isonicotinonitrile .
Molecular Structure Analysis
The molecular structure of this compound is influenced by temperature. For instance, the protonation degree of DMAP derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, is significantly impacted by temperature .Chemical Reactions Analysis
4-(Dimethylamino)pyridine (DMAP) and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Synthesis and Derivatives
A significant application of 3-(Dimethylamino)pyridine-4-carbonitrile is in the synthesis of various chemical compounds. For instance, it has been used in the solventless synthesis of mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives. This synthesis method offers advantages such as simplicity, mild reaction conditions, and environmental friendliness (Kibou et al., 2016). Similarly, another study focused on the preparation of pyridine derivatives, which were analyzed through X-ray and spectroscopic methods, revealing insights into their structural and optical properties (Cetina et al., 2010).
Catalysis
This compound also finds application as a catalyst. It has been utilized in catalyzing the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing its role in facilitating chemical reactions under solvent-free conditions (Khashi et al., 2015). Additionally, the compound has been employed in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, where it acted as an effective catalyst, yielding lactones under neutral conditions (Meng et al., 2015).
Electronic and Optical Properties
Studies on the electronic and optical properties of this compound derivatives have revealed interesting behaviors. For instance, research into the excited states of 4-dimethylaminopyridines has provided insights into their magnetic circular dichroism and computational aspects, highlighting the influence of methyl substitution on the pyridine ring (Szydłowska et al., 2003).
Surface Chemistry
In the realm of surface chemistry, this compound has been used to form adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces. This application is crucial in understanding the interactions at the interface of gold surfaces and polyelectrolytes, which has implications in various fields including materials science and nanotechnology (Gandubert & Lennox, 2006).
Safety and Hazards
Properties
IUPAC Name |
3-(dimethylamino)pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11(2)8-6-10-4-3-7(8)5-9/h3-4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIJVRLSSWPBDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CN=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45865-67-6 | |
Record name | 3-(dimethylamino)pyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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